

Fanapanel (MPQX): Application Notes and Protocols for Epilepsy Research Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fanapanel, also known as MPQX or ZK200775, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission.[2] Overactivation of these receptors is implicated in the pathophysiology of epilepsy, making AMPA receptor antagonists a key area of investigation for novel anti-seizure therapies.[2]

Fanapanel, a quinoxalinedione derivative, has demonstrated anticonvulsant properties in various preclinical models of epilepsy.[2] Although its clinical development for stroke and trauma was halted due to safety concerns, including excessive sedation and potential glial cell toxicity, its utility as a research tool in epilepsy models remains significant for understanding the role of AMPA receptors in seizure generation and propagation.[1][3][4]

These application notes provide an overview of **Fanapanel**'s mechanism of action, quantitative data from key preclinical studies, and detailed protocols for its use in established epilepsy research models.

Mechanism of Action

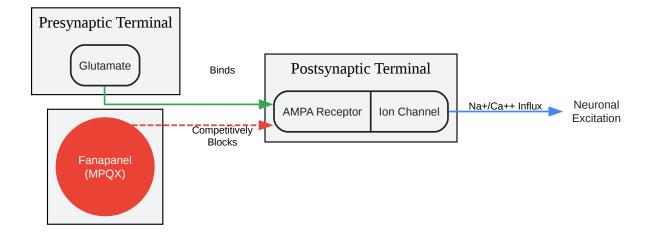


Methodological & Application

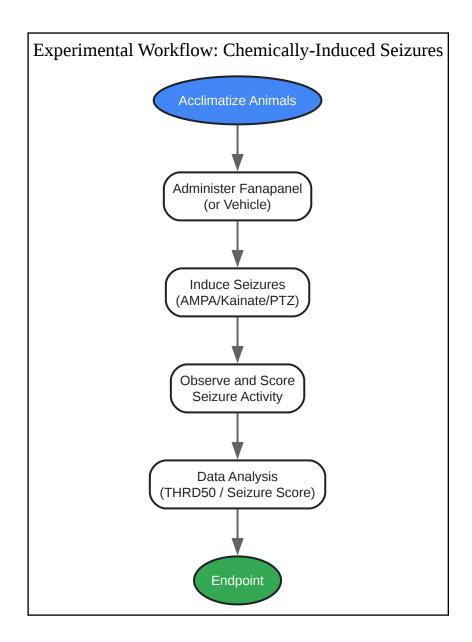
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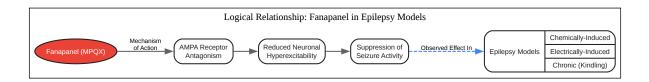
Fanapanel acts as a competitive antagonist at the AMPA receptor, competing with the endogenous ligand glutamate for the binding site. This action blocks the influx of cations (primarily Na+ and Ca2+) through the receptor's ion channel, thereby reducing excitatory postsynaptic potentials and dampening neuronal hyperexcitability that underlies seizure activity.











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